molecular formula C7H10FN3 B1593176 (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine CAS No. 77476-97-2

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Cat. No.: B1593176
CAS No.: 77476-97-2
M. Wt: 155.17 g/mol
InChI Key: XBTFODSSIVKQTO-UHFFFAOYSA-N
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Description

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a fluorinated pyrimidine derivative Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-fluoropyrimidine with isopropylamine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production methods for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base like potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other fluorinated pyrimidines. Its isopropylamine group can enhance its pharmacokinetic properties, such as absorption and distribution, making it a valuable compound in drug development.

Properties

IUPAC Name

5-fluoro-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFODSSIVKQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634371
Record name 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77476-97-2
Record name 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stoichiometric proportions of 2-isopropylamino-5-bromo-pyrimidine, prepared as described in example 1, and potassium fluoride were reacted together for 5 hours. After appropriate working up, the title compound was obtained as a white powder in a yield of 83%. Elemental analysis showed that the compound had the expected empirical formula of C7H10N3F.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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